5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique scaffold that has shown significant biological activities. It is particularly noted for its kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then subjected to acid hydrolysis to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen cyanide for cyanation, acids for hydrolysis, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological pathways.
Wirkmechanismus
The mechanism by which 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[3,4-b]pyrazine: Used in different synthetic applications and biological studies.
The uniqueness of this compound lies in its potent kinase inhibitory activity, which is less pronounced in other similar compounds .
Eigenschaften
Molekularformel |
C7H6ClN3O2 |
---|---|
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-3-10-6-5(4)8-1-2-9-6;/h1-3H,(H,9,10)(H,11,12);1H |
InChI-Schlüssel |
JOCSJPOTNDNORY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.